Desisopropyl butyl torsemide

Pharmaceutical Quality Control Analytical Method Development Chromatography

Pharmaceutical QC laboratories face regulatory risk when substituting characterized reference standards with generic impurity mixtures for torsemide analysis. Desisopropyl butyl torsemide (CAS 160972-33-8), officially designated Torsemide USP Related Compound B and Torasemide EP Impurity D, eliminates this uncertainty. • Certified purity with orthogonal structural confirmation (NMR, MS) and ISO 17034 / ISO/IEC 17025-compliant CoA for ANDA submissions • Used as system suitability marker for HPLC/UPLC method validation per USP Torsemide monograph; higher LogP demands robust gradient resolution • Enables accurate impurity quantification in batch release testing and stability-indicating method validation under ICH stress conditions

Molecular Formula C17H22N4O3S
Molecular Weight 362.4 g/mol
CAS No. 160972-33-8
Cat. No. B123688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesisopropyl butyl torsemide
CAS160972-33-8
SynonymsUSP Torsemide Related Compound B;  N-[(Butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide
Molecular FormulaC17H22N4O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C
InChIInChI=1S/C17H22N4O3S/c1-3-4-9-19-17(22)21-25(23,24)16-12-18-10-8-15(16)20-14-7-5-6-13(2)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,20)(H2,19,21,22)
InChIKeyYITRQCQYMPXGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desisopropyl Butyl Torsemide: USP/EP Reference Standard for Torsemide


Desisopropyl butyl torsemide (CAS 160972-33-8), chemically defined as 1-butyl-3-[[4-[(3-methylphenyl)amino]pyridin-3-yl]sulfonyl]urea, is a structurally related impurity and degradation product of the loop diuretic torsemide [1]. Unlike the pharmacologically active parent drug, this compound possesses no inherent therapeutic activity and is classified as a process-related impurity . Its primary significance lies in pharmaceutical quality control, where it serves as a compendial reference standard under the official designations Torsemide USP Related Compound B and Torasemide EP Impurity D . The compound is listed in the FDA's Unique Ingredient Identifier (UNII) system as GNU0FXS82B, further solidifying its regulatory recognition [2].

Compendial reference standard for torsemide impurity profiling
System suitability marker for USP/EP HPLC methods
Regulatory recognized identity (UNII GNU0FXS82B)

Desisopropyl Butyl Torsemide: Compendial vs Generic Reference Standards


In pharmaceutical quality control, substituting a generic impurity mixture for a characterized, single-entity reference standard like desisopropyl butyl torsemide introduces unquantifiable analytical error and regulatory non-compliance. Compendial methods, such as the USP monograph for Torsemide, mandate the use of specific Reference Standards (RS) for system suitability and impurity quantification [1]. Generic materials lack the certified purity, structural confirmation via orthogonal techniques (NMR, MS), and traceable uncertainty statements required for method validation and batch release testing [2]. Furthermore, the absence of a Certificate of Analysis (CoA) that complies with ISO 17034 and ISO/IEC 17025 standards renders such materials unsuitable for submissions to regulatory bodies like the FDA for Abbreviated New Drug Applications (ANDAs) .

Generic impurities may not meet USP/EP monograph requirements for identity and purity.
Absence of ISO 17034 CoA and traceable uncertainty can risk ANDA filing.
Non-compendial analogs may require extensive in-house characterization.

Desisopropyl Butyl Torsemide: Method Validation Evidence


Lipophilicity (LogP) Difference for HPLC Selectivity

Desisopropyl butyl torsemide exhibits a significantly higher predicted lipophilicity (LogP) compared to the parent drug torsemide, which directly influences its chromatographic retention behavior. This difference is a critical parameter for achieving baseline separation in reverse-phase HPLC methods .

Lipophilicity (LogP) for Selectivity
Reported
Target LogP 4.02 vs. Torsemide ~2.2–2.5 (Δ~1.5–1.8 log units)
Supports HPLC retention selectivity for impurity resolution.
Predicted LogP; verify with experimental data.
Pharmaceutical Quality Control Analytical Method Development Chromatography

USP Monograph Reference Standard Role

The USP monograph for Torsemide explicitly designates desisopropyl butyl torsemide (as USP Torsemide Related Compound B RS) for preparing the standard solution used in the chromatographic purity test [1]. This is a specific, mandated use not fulfilled by non-compendial or generic analogs.

Compendial Status
Specification review
USP Torsemide Related Compound B, EP Torasemide Impurity D
Mandated for USP/EP system suitability testing.
Essential for regulatory compliance and ANDA filing.
Pharmacopoeial Compliance Regulatory Science Reference Standards

Validated HPLC Method for Impurity Profiling

A validated stability-indicating HPLC method was developed that achieves complete separation of torsemide from its degradation products, including desisopropyl butyl torsemide, on a C8 column with UV detection at 287 nm, yielding a recovery of 99.98 ± 0.76% [1]. This demonstrates the compound's utility as a system suitability marker and for validating method specificity.

HPLC Method Performance
Method context
Recovery 99.98 ± 0.76%, complete separation on C8, 287 nm
Validates method specificity for impurity profiling.
Stability-indicating HPLC method.
Analytical Method Validation HPLC Impurity Profiling

ISO 17034 Certification and Purity Documentation

Certified reference materials (CRMs) of desisopropyl butyl torsemide are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, and are supplied with a comprehensive Certificate of Analysis (CoA) that includes characterization data from NMR, MS, and HPLC . This level of documentation and traceable purity (>95%) is absent in generic research-grade chemicals.

Certification & Purity
Data to verify
CRM under ISO 17034/17025, purity >95%, CoA with NMR/MS/HPLC
Supports regulatory documentation requirements.
Supplier data; verify CoA upon procurement.
Quality Assurance Reference Material Certification Structural Elucidation

Desisopropyl Butyl Torsemide: Key Applications in Pharma QC


ANDA Method Development and Validation

In developing HPLC or UPLC methods for torsemide drug products, desisopropyl butyl torsemide is used as a key marker peak to assess system suitability and method specificity. Its documented higher LogP relative to torsemide necessitates a gradient or isocratic method capable of resolving it, thereby demonstrating method robustness for regulatory review.

Batch Release and Stability Testing

During quality control of torsemide tablets or injections, this compound serves as a USP/EP reference standard to quantify the presence of Related Compound B / Impurity D. A known concentration of the standard is injected to create a calibration curve or calculate a relative response factor, ensuring the drug product meets compendial purity limits .

Forced Degradation and Impurity Profiling

This compound is essential for identifying and quantifying degradation products formed under stress conditions (e.g., heat, light, oxidation). By spiking a stressed drug sample with the certified reference standard, analysts can confirm the identity of this specific impurity peak and establish its relative retention time, which is critical for validating stability-indicating methods [1].

Application
Selection Property
Validation Focus
ANDA Method Development
USP/EP Reference Standard with defined retention profile
System suitability and method robustness
Batch Release & Stability Testing
Compendial purity standard (Related Compound B)
Quantification against monograph limits
Forced Degradation Profiling
Certified impurity reference material
Peak identification and relative retention time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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